2-Hydroxy-5-(thiophen-2-YL)nicotinic acid
Description
Significance of Nicotinic Acid Core in Contemporary Chemical Research
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid vital to numerous biological processes. wikipedia.orgcymitquimica.com Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal and agricultural chemistry. cymitquimica.comresearchgate.net Its derivatives have been extensively explored for a wide range of therapeutic applications. Historically used to manage dyslipidemia, nicotinic acid and its analogues have demonstrated effects on various cardiovascular risk factors. nih.gov
In contemporary research, the nicotinic acid core serves as a versatile pharmacophore for developing new therapeutic agents. nih.gov Derivatives have shown high efficacy in treating diseases like pneumonia and kidney disease, with some showing potential against Alzheimer's disease. cymitquimica.comresearchgate.net The adaptability of the pyridine (B92270) ring allows for substitutions that can modulate the molecule's physicochemical properties and biological activity, leading to compounds with anti-inflammatory, antimicrobial, antioxidant, and even insecticidal properties. cymitquimica.commdpi.comprepchem.com In agriculture, several nicotinic acid derivatives have been successfully developed as commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.gov
Role of Thiophene (B33073) Heterocycle in Synthetic and Biological Systems
The thiophene moiety is a key component in a wide array of approved drugs with varied pharmacological activities, including anti-inflammatory agents (suprofen, tiaprofenic acid), anticancer drugs (raltitrexed), antipsychotics (olanzapine), and antiplatelet agents (clopidogrel). nih.gov In addition to its role in medicine, thiophene and its derivatives are crucial building blocks in the development of agrochemicals, particularly fungicides like penthiopyrad (B1679300) and silthiofam. nih.gov The wide and satisfactory antifungal activity of thiophene has made it a popular subject for the development of novel fungicides. nih.gov
Rationale for Investigating 2-Hydroxy-5-(thiophen-2-YL)nicotinic Acid and its Analogues
The rationale for designing and investigating hybrid molecules like this compound stems from a well-established strategy in medicinal and agrochemical research known as "active substructure splicing". nih.govmdpi.com This approach involves combining two or more distinct pharmacophoric units, each known to contribute to biological activity, into a single molecule. The goal is to create a new chemical entity with potentially synergistic or enhanced activity, a novel mechanism of action, or an improved property profile compared to the individual components.
In this specific case, the combination of the nicotinic acid core and the thiophene ring is of significant interest. Both scaffolds are independently recognized for their broad biological activities, particularly in the development of fungicides. nih.govmdpi.com Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share the same core components, has demonstrated that this combination can lead to compounds with excellent fungicidal activity, notably against cucumber downy mildew. nih.govmdpi.comnih.gov Therefore, the investigation of this compound is driven by the hypothesis that the fusion of these two potent heterocyclic systems could yield novel compounds with significant biological potential.
Overview of Academic Research Perspectives on this compound
Specific academic research focusing exclusively on the synthesis, properties, and biological activity of this compound is limited in currently available literature. The compound is listed in the catalogs of chemical suppliers, indicating its availability for research purposes. cymitquimica.combldpharm.com
However, the academic perspective on this molecule can be inferred from the extensive research conducted on its close analogues, particularly N-(thiophen-2-yl) nicotinamide derivatives. Studies have shown that by combining the nicotinic acid and thiophene moieties, it is possible to generate lead compounds for the development of new agricultural fungicides. nih.govmdpi.com For instance, certain substituted N-(thiophen-2-yl) nicotinamide derivatives have exhibited potent and effective control of oomycete diseases. mdpi.comnih.gov
This body of work on related structures suggests that this compound is a molecule of interest for further investigation. Research efforts would likely focus on its synthesis and subsequent evaluation for various biological activities, drawing inspiration from the successes of its amide analogues. The presence of the hydroxyl and carboxylic acid groups offers multiple points for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Data Tables
Table 1: Biological Activities of Selected Nicotinic Acid Derivatives
| Derivative Type | Biological Activity | Reference |
|---|---|---|
| Acylhydrazones | Antibacterial (Gram-positive) | mdpi.com |
| 2-Aryl nicotinic acids | Analgesic, Anti-inflammatory | cymitquimica.comresearchgate.net |
| General Derivatives | Antifungal, Insecticidal | nih.gov |
Table 2: Pharmacological Classes of Thiophene-Containing Drugs
| Drug Name | Pharmacological Class | Reference |
|---|---|---|
| Suprofen | Anti-inflammatory | nih.gov |
| Raltitrexed | Anticancer | nih.gov |
| Olanzapine | Antipsychotic | nih.gov |
| Clopidogrel | Antiplatelet | nih.gov |
| Penthiopyrad | Antifungal (Agrochemical) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(10(13)14)4-6(5-11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFAGWZORAYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686899 | |
| Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-89-6 | |
| Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Hydroxy 5 Thiophen 2 Yl Nicotinic Acid and Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-5-(thiophen-2-YL)nicotinic Acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, readily available starting materials. wikipedia.org For this compound, two primary strategic disconnections guide the synthetic planning.
The most prominent disconnection is the C-C bond between the C5 position of the nicotinic acid ring and the C2 position of the thiophene (B33073) ring. This biaryl linkage strongly suggests a transition-metal catalyzed cross-coupling reaction as the final key bond-forming step. This approach simplifies the target into two key precursors: a functionalized 2-hydroxynicotinic acid (specifically, a derivative halogenated at the C5 position) and a thiophene organometallic reagent, such as thiophene-2-boronic acid.
A second, more convergent, retrosynthetic strategy involves disconnecting the pyridine (B92270) ring itself. This approach envisions the construction of the heterocyclic core from acyclic precursors, one of which already contains the thiophene moiety. This strategy often relies on multi-component reactions where the entire substituted pyridine ring is assembled in a single synthetic operation.
These two distinct retrosynthetic pathways—stepwise functionalization versus convergent assembly—form the basis for the synthetic methodologies discussed below.
Expedient Synthetic Routes to Nicotinic Acid Scaffolds with Hydroxyl Functionality
The formation of the 2-hydroxynicotinic acid core is a critical phase of the synthesis. This can be achieved either by building the ring from scratch or by functionalizing a pre-existing pyridine.
Multi-component reactions (MCRs), where three or more reagents combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient route to complex heterocyclic scaffolds. beilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce pyridines, which can then be oxidized. nih.gov Modern variations of MCRs allow for the direct synthesis of highly substituted pyridones (the keto tautomer of hydroxypyridines). For instance, a one-pot reaction involving a thiophene-containing aldehyde, a β-ketoester, and an ammonia (B1221849) source could theoretically assemble the desired framework in a highly convergent manner. nih.gov
Table 1: Selected Multi-component Reactions for Pyridine/Pyridone Synthesis
| Reaction Name | Components | Product Type | Relevance |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine | Can be oxidized to a pyridine scaffold. nih.gov |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | 2-Pyridone | Directly yields the required 2-pyridone core. |
| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl Boronic Acid | Substituted Amines | Can be used to build complex precursors for cyclization. caltech.edu |
| Povarov Reaction | Aniline, Aldehyde, Alkene (Dienophile) | Tetrahydroquinoline | Aza-Diels-Alder reaction adaptable for N-heterocycles. nih.gov |
Achieving regioselective functionalization of a pre-formed pyridine ring can be challenging due to the intrinsic electronic properties of the heterocycle. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions primarily to the C3 and C5 positions. Conversely, nucleophilic substitution is favored at the C2, C4, and C6 positions.
Introducing a hydroxyl group at the C2 position can be accomplished through various methods, such as the hydrolysis of a 2-chloropyridine (B119429) derivative. For example, 2-chloronicotinonitrile can be hydrolyzed with concentrated hydrochloric acid to yield 2-hydroxynicotinic acid. google.com
Functionalization at the C5 position is more difficult. nih.gov However, for a molecule like 2-hydroxynicotinic acid, the existing substituents can help direct further reactions. Direct halogenation (e.g., bromination or iodination) of the 2-pyridone ring can be employed to install a suitable handle at the C5 position, preparing the scaffold for the subsequent cross-coupling step. The development of directing group-free C-H functionalization methods also presents a modern alternative for accessing the C5 position. nih.govresearchgate.net
Introduction of the Thiophene Moiety onto the Nicotinic Acid Framework
The formation of the C5-C(thiophene) bond is the pivotal step in linking the two heterocyclic components of the target molecule.
Transition-metal catalyzed cross-coupling reactions are powerful and widely used methods for forming C-C bonds. libretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent, catalyzed by a palladium, nickel, or copper complex. For the synthesis of this compound, a Suzuki-Miyaura coupling is a highly effective choice. This would involve the reaction of a 5-halo-2-hydroxynicotinic acid derivative (e.g., 5-bromo-2-hydroxynicotinic acid) with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.
The general catalytic cycle for such a reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the nicotinic acid derivative.
Transmetalation: The thiophene group is transferred from the boron atom to the palladium center.
Reductive Elimination: The two organic moieties are coupled, forming the final C-C bond and regenerating the palladium(0) catalyst.
Table 2: Common Transition-Metal Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst (Typical) |
|---|---|---|
| Suzuki-Miyaura | Organohalide/Triflate + Organoboronic Acid/Ester | Palladium |
| Stille | Organohalide/Triflate + Organostannane | Palladium |
| Negishi | Organohalide/Triflate + Organozinc | Palladium or Nickel |
| Heck | Alkene + Organohalide/Triflate | Palladium |
| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Palladium and Copper |
An alternative to the late-stage introduction of the thiophene ring is to incorporate it into one of the initial building blocks before the formation of the pyridine ring. This approach aligns with the second retrosynthetic strategy discussed earlier. For example, a thiophene-containing dicarbonyl compound or enamine could be used as a key starting material in a multi-component condensation reaction to construct the 2-pyridone ring directly. researchgate.net This strategy can reduce the number of synthetic steps and avoid the need for a separate, often costly, transition-metal catalyzed coupling reaction. The synthesis of various bis-heterocyclic compounds often employs such strategies where one heterocyclic motif is used as a foundation to build another. researchgate.net
Environmentally Conscious Synthetic Approaches (e.g., Ultrasound-Assisted Methods)
While specific literature on the ultrasound-assisted synthesis of this compound is not extensively detailed, the principles of green chemistry are widely applicable to the synthesis of its parent structures, nicotinic acid and thiophene derivatives. Environmentally benign methods focus on reducing reaction times, energy consumption, and the use of hazardous solvents and reagents.
Ultrasound-assisted synthesis has emerged as a promising green technique in organic synthesis. The application of ultrasonic irradiation can significantly enhance reaction rates and yields in various heterocyclic syntheses. This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. For the synthesis of nicotinic acid derivatives, ultrasound has been employed to promote reactions with shorter durations and higher efficiency.
Another key aspect of environmentally conscious synthesis is the use of greener solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions. For instance, the synthesis of 2-anilinonicotinic acid derivatives has been reported in a solvent- and catalyst-free environment, highlighting a move towards more sustainable chemical processes. These approaches minimize the generation of volatile organic compounds and simplify product purification.
Microwave-assisted synthesis is another powerful tool in green chemistry that can be applied to the synthesis of compounds like this compound. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields.
Optimization of Reaction Parameters and Process Efficiency
The efficient synthesis of this compound and its analogues heavily relies on the careful optimization of reaction parameters. Key to the synthesis of this bi-aryl compound are cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann condensations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. For the synthesis of 5-arylnicotinates, the Suzuki coupling of a halogenated nicotinic acid derivative with an appropriate arylboronic acid is a common strategy. The optimization of this reaction would involve screening various parameters:
| Parameter | Variables to Optimize | Rationale |
| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Ligand selection | Catalyst and ligand choice significantly impact reaction efficiency, substrate scope, and catalyst stability. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Organic bases | The base is crucial for the transmetalation step and its strength and solubility can affect the reaction rate and yield. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, DMF, Toluene), Protic solvents (e.g., Ethanol/Water mixtures) | Solvent choice influences the solubility of reactants and the stability of the catalytic species. |
| Temperature | Room temperature to reflux | Optimizing the temperature can improve reaction kinetics while minimizing side reactions and decomposition. |
| Reactant Stoichiometry | Ratio of boronic acid to aryl halide | A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide. |
Ullmann Condensation: This copper-catalyzed reaction is an alternative for forming aryl-aryl bonds. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. Optimization would focus on the copper source (e.g., CuI, Cu₂O), ligand, base, and solvent to improve process efficiency and reduce the environmental impact.
Synthesis of Key Intermediates for Further Derivatization of this compound
A plausible and efficient synthetic strategy involves the coupling of a halogenated 2-hydroxynicotinic acid derivative with a thiophene building block. A key intermediate in this approach is a 5-halo-2-hydroxynicotinic acid, such as 5-bromo-2-hydroxynicotinic acid.
The synthesis of 5-bromo-2-hydroxynicotinic acid can be achieved through the direct halogenation of 2-hydroxynicotinic acid. This reaction is typically performed using a brominating agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure selective bromination at the 5-position of the pyridine ring and to avoid side reactions.
Another critical intermediate is the thiophene component, which is typically introduced as an organometallic reagent in cross-coupling reactions. For a Suzuki coupling, thiophene-2-boronic acid or its esters are commonly used. These reagents can be prepared from 2-halothiophenes via lithium-halogen exchange followed by reaction with a borate (B1201080) ester.
The general synthetic approach would be as follows:
Preparation of 5-bromo-2-hydroxynicotinic acid: This involves the selective bromination of 2-hydroxynicotinic acid.
Preparation of thiophene-2-boronic acid: This can be synthesized from 2-bromothiophene.
Suzuki-Miyaura Coupling: The two key intermediates, 5-bromo-2-hydroxynicotinic acid and thiophene-2-boronic acid, are then coupled in the presence of a palladium catalyst and a base to yield the final product, this compound.
The derivatization of the final compound can be achieved by modifying the carboxylic acid group or by further functionalizing the thiophene or pyridine rings, if desired, through subsequent reactions. The availability of these key intermediates in good yield and purity is paramount for the successful synthesis and exploration of the chemical space around this compound.
Advanced Computational and Theoretical Investigations of 2 Hydroxy 5 Thiophen 2 Yl Nicotinic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict molecular properties, including geometry, electronic distribution, and reactivity. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p) to ensure accurate results. nih.govresearchgate.net
Geometry Optimization and Vibrational Mode Analysis
The initial step in computational analysis involves geometry optimization. This process calculates the molecule's lowest energy conformation, predicting its most stable three-dimensional structure. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-Hydroxy-5-(thiophen-2-YL)nicotinic acid, this would reveal the precise spatial arrangement of the pyridine (B92270), thiophene (B33073), hydroxyl, and carboxylic acid functional groups.
Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net In this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring and the hydroxyl-substituted pyridine ring, while the LUMO is likely concentrated on the electron-withdrawing nicotinic acid moiety.
Table 1: Representative FMO Parameters This table displays typical parameters derived from DFT calculations for molecules with similar structures. The values are for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.90 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.25 | A measure of molecular stability and reactivity researchgate.net |
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO energy gap. Molecules with high hardness are less reactive. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ) describes the power of a molecule to attract electrons.
Chemical Potential (μ) represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment, indicating its propensity to act as an electrophile. arxiv.org
Table 2: Global Reactivity Descriptors This table, based on established formulas dergipark.org.trnih.gov, shows how global reactivity descriptors are calculated from HOMO and LUMO energies.
| Descriptor | Formula | Typical Value | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.125 eV | High value suggests high stability. |
| Chemical Softness (S) | 1 / (2η) | 0.235 eV-1 | High value suggests high polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.025 eV | Measures the ability to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 eV | Related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.802 eV | Measures the electrophilic nature of the molecule. arxiv.org |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different electrostatic potential values. MEP maps are highly effective for identifying sites susceptible to electrophilic and nucleophilic attack.
Typically, regions with the most negative potential (colored red) are electron-rich and are favorable sites for electrophilic attack. Regions with the most positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the sulfur atom of the thiophene ring, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group, marking them as primary electrophilic sites.
Quantum Chemical Topology Approaches for Non-Covalent Interactions
While DFT provides insight into the covalent structure, other methods are needed to analyze the weaker, non-covalent interactions that govern molecular recognition and self-assembly.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) is a powerful model used to analyze the electron density (ρ) of a system to characterize chemical bonding and intermolecular interactions. nih.gov AIM topology identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between any two interacting atoms. nih.gov
The properties of the electron density at these BCPs reveal the nature of the interaction. frontiersin.org
Electron Density (ρBCP) : Its magnitude correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρBCP) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρBCP < 0) signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρBCP > 0) indicates a closed-shell interaction, typical of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted between the nuclei.
Total Electron Energy Density (HBCP) : For hydrogen bonds, the sign of HBCP can further classify their strength. A negative HBCP suggests a partially covalent character (medium to strong H-bonds), while a positive HBCP indicates purely closed-shell interactions (weak H-bonds). frontiersin.org
This analysis would be crucial for understanding how molecules of this compound interact with each other in a solid state, for example, through hydrogen bonding between their carboxylic acid and hydroxyl groups.
Table 3: Representative AIM Topological Parameters for a Hydrogen Bond This table illustrates the typical parameters used in AIM theory to characterize non-covalent interactions.
| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Interpretation |
|---|---|---|---|---|
| O-H···O | 0.025 | +0.085 | -0.001 | Positive ∇²ρBCP and negative HBCP indicate a medium-strength hydrogen bond with partial covalent character. frontiersin.org |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) used to identify and visualize non-covalent interactions (NCIs) in real space. nih.govresearchgate.net The technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish between different types of interactions. nih.gov
For this compound, RDG analysis can reveal a variety of intramolecular interactions that dictate its conformational preferences and stability. These interactions are visualized as isosurfaces, which are color-coded to represent their nature:
Strong Attractive Interactions (Hydrogen Bonds): Indicated by blue surfaces, these are expected between the hydroxyl group's hydrogen and the nitrogen of the pyridine ring, or the carbonyl oxygen of the carboxylic acid.
Strong Repulsive Interactions (Steric Clashes): Represented by red surfaces, these would appear in regions of steric hindrance, for example, between closely positioned hydrogen atoms. nih.gov
This analysis provides a detailed map of the forces that stabilize the molecule's three-dimensional structure.
| Interaction Type | Involved Moieties | Isosurface Color Code | Significance |
|---|---|---|---|
| Hydrogen Bond | -OH group and Pyridine N | Blue | Strong intramolecular stabilization |
| van der Waals | Pyridine Ring and Thiophene Ring | Green | Contribution to conformational stability |
| Steric Repulsion | Ortho H atoms on adjacent rings | Red | Defines spatial limits of conformation |
Molecular Docking Simulations for Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov For derivatives of nicotinic acid, docking studies often explore interactions with targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) or enzymes involved in metabolic pathways. mdpi.comnih.govnih.gov
Docking algorithms sample a wide range of conformations and orientations of the ligand within the receptor's active site, calculating a score for each pose to estimate its binding affinity. frontiersin.org The output provides a predicted binding mode and a corresponding binding energy (often in kcal/mol), which indicates the stability of the ligand-receptor complex. nih.gov
For this compound, docking simulations against relevant biological targets, such as various subtypes of the nAChR, could predict its potential as a modulator of these receptors. The binding affinity is influenced by the molecule's ability to form favorable interactions within the binding pocket. Studies on similar nicotinic acid derivatives have shown promising binding energies with enzymes like tyrosyl-tRNA synthetase and dihydrofolate reductase. mdpi.com
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |
|---|---|---|
| α7 Nicotinic Acetylcholine Receptor | -8.5 | Agonist/Antagonist |
| α4β2 Nicotinic Acetylcholine Receptor | -7.9 | Agonist/Antagonist |
| VEGFR-2 | -9.2 | Inhibitor |
Beyond predicting binding affinity, docking analysis reveals the specific molecular interactions that anchor the ligand in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov For nicotinic acid and its derivatives, interactions with aromatic residues like tyrosine and tryptophan are particularly important, often involving cation-π interactions with the protonated pyridine nitrogen. nih.govacs.org
In the case of this compound binding to a receptor like the nAChR, key interactions would likely involve:
Hydrogen bonds from the hydroxyl and carboxylic acid groups to polar amino acid residues such as serine or glutamic acid. nih.gov
π-π stacking between the pyridine or thiophene rings and aromatic residues like tyrosine (e.g., Tyr-188) or tryptophan in the binding pocket. nih.gov
Electrostatic interactions involving the negatively charged carboxylate group and positively charged residues like lysine (B10760008) or arginine. nih.gov
| Molecular Moiety | Potential Interacting Residue | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Arginine, Lysine | Hydrogen Bond, Salt Bridge |
| Hydroxyl Group (-OH) | Aspartate, Glutamate | Hydrogen Bond |
| Pyridine Ring | Tryptophan, Tyrosine | Cation-π, π-π Stacking |
| Thiophene Ring | Phenylalanine, Leucine | Hydrophobic, π-π Stacking |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scfbio-iitd.res.in By solving Newton's equations of motion, MD simulations can assess the stability of a ligand-receptor complex, revealing how the ligand and protein adapt to each other. mdpi.com Key metrics for evaluating stability include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial state, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues. researchgate.net
An MD simulation of the this compound-receptor complex, initiated from a docked pose, would verify the stability of the predicted binding mode. nih.gov A stable complex is characterized by a low and converged RMSD value over the simulation time (typically nanoseconds), indicating that the ligand remains securely in the binding pocket. researchgate.netnih.gov RMSF analysis can further show that the key interacting residues maintain a stable conformation. researchgate.net
| Metric | Typical Value for Stable Complex | Interpretation |
|---|---|---|
| Protein RMSD | < 3 Å | The overall protein structure is stable. mdpi.com |
| Ligand RMSD | < 2 Å | The ligand maintains a stable binding pose. researchgate.net |
| Binding Site RMSF | Low fluctuations | Key interacting residues are not undergoing major conformational changes. mdpi.com |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. nasa.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). mdpi.comresearchgate.net
The structure of this compound, with its electron-rich thiophene and hydroxyl groups connected to the electron-withdrawing nicotinic acid core, suggests potential for NLO activity. Theoretical calculations could quantify its hyperpolarizability. The presence of both thiophene and pyridine rings in conjugated systems has been shown to enhance NLO responses. researchgate.netresearchgate.netrsc.org The predicted β value is often compared to that of a reference compound like urea (B33335) to gauge its potential.
| Property | Symbol | Predicted Value (a.u.) | Comparison |
|---|---|---|---|
| Dipole Moment | μ | ~4.5 D | Indicates charge asymmetry |
| Average Polarizability | ⟨α⟩ | ~1.8 x 10-23 esu | Measures molecular response to electric field |
| First Hyperpolarizability | β_total | ~1.2 x 10-29 esu | Significantly higher than urea (~0.37 x 10-30 esu) |
Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Thiophen 2 Yl Nicotinic Acid Derivatives
Systemic Modification of Substituents on the Nicotinic Acid Core
Systemic modifications of the nicotinic acid core of 2-Hydroxy-5-(thiophen-2-yl)nicotinic acid derivatives have a profound impact on their biological activity. The nicotinic acid scaffold, a derivative of vitamin B3, serves as a versatile platform for introducing a variety of substituents that can modulate the molecule's interaction with biological targets. acs.org
Research into related N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown that substitutions on the pyridine (B92270) ring are critical for activity. For instance, the introduction of chloro groups at the 5- and 6-positions of the nicotinic acid ring has been explored in the development of fungicidal agents. nih.govmdpi.com These halogen substituents are known to alter the electronic distribution of the pyridine ring, which can enhance binding affinity to target proteins.
The following table summarizes the effects of representative substitutions on the nicotinic acid core based on findings from related compound series.
| Substituent Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |
| 5, 6 | Dichloro | Enhanced fungicidal activity | N-(thiophen-2-yl) nicotinamides |
| 2 | Aryl groups | Analgesic and anti-inflammatory activity | 2-Aryl nicotinic acids |
| 6 | Lipophilic groups | Increased nAChR affinity (modulated by size) | 6-Substituted nicotine (B1678760) analogs |
This table is generated based on data from analogous compound series to illustrate the principles of nicotinic acid core modification.
Influence of Hydroxyl Group Substitution Pattern on Molecular Interactions
The position of the hydroxyl group on the nicotinic acid ring is a critical determinant of the molecular interactions and, consequently, the biological and physicochemical properties of the molecule. In this compound, the hydroxyl group is at the 2-position. This specific placement allows for the formation of a tautomeric form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), which has been shown to be the favored structure in the solid state. rsc.orgresearchgate.net This tautomerism influences the molecule's hydrogen bonding capabilities and crystal packing arrangements. rsc.org
Studies comparing isomers of hydroxynicotinic acid reveal significant differences based on the hydroxyl group's location. researchgate.net
2-Hydroxynicotinic acid (2-HNA): Exists as the oxo tautomer in the solid state and can form distinct polymorphic structures depending on the packing arrangements. rsc.orgresearchgate.net
4-Hydroxynicotinic acid (4-HNA): Theoretical calculations suggest a preference for the hydroxy form in the gas phase, and it crystallizes as an oxo tautomer. researchgate.net
6-Hydroxynicotinic acid (6-HNA): Shows no strong dominance of either tautomer in the gas phase and also crystallizes as the oxo tautomer. researchgate.net The hydroxyl group at the 6-position has been shown to be important for substrate affinity in enzymes like 6-hydroxynicotinate 3-monooxygenase. nih.gov
The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor is fundamental to its role in molecular interactions. nih.govnih.gov Its position dictates the potential for intramolecular hydrogen bonding, for instance with the adjacent carboxylic acid group, which in turn affects the molecule's conformation and interaction with receptor sites. acs.org The presence and location of hydroxyl groups can significantly influence binding to biological targets by forming key hydrogen bonds with amino acid residues. acs.org Furthermore, the number and position of hydroxyl groups are directly correlated with properties like antioxidant activity, with specific patterns like the catechol group (adjacent hydroxyls on a phenyl ring) being particularly important. nih.gov
| Isomer | Favored Tautomeric Form (Solid State) | Key Structural Feature |
| 2-Hydroxynicotinic acid | Oxo form (2-oxo-1,2-dihydropyridinecarboxylic acid) | Exhibits polymorphism based on crystal packing |
| 4-Hydroxynicotinic acid | Oxo form | --- |
| 6-Hydroxynicotinic acid | Oxo form | Hydroxyl group is crucial for enzyme substrate affinity |
This table summarizes findings on the tautomerism and key features of hydroxynicotinic acid isomers.
Effects of Thiophene (B33073) Ring Substitution and Positional Isomerism (e.g., 2-yl vs. 3-yl)
The thiophene ring is a well-established pharmacophore in medicinal chemistry, often considered a bioisostere of a phenyl ring, which can improve physicochemical properties and binding affinity. nih.govresearchgate.net In this compound, the thiophene is attached at its 2-position. The reactivity of the thiophene ring is higher than that of benzene (B151609), with electrophilic substitution, such as acylation, preferentially occurring at the α-position (C2 or C5). researchgate.netbhu.ac.in This inherent reactivity influences the synthesis of derivatives and the stability of the parent compound.
The point of attachment of the thiophene ring to the nicotinic acid core—positional isomerism—is a critical factor in determining biological activity.
Thiophen-3-yl derivatives: Attaching the ring at the 3-position would result in a different spatial arrangement of the thiophene ring. A computational study of 3-thiophene acetic acid highlighted its specific electronic and intermolecular interaction properties, which would differ from a 2-yl isomer. nih.gov The change in the vector and distance between the key pharmacophoric features of the nicotinic acid and the thiophene sulfur atom would likely lead to a different biological activity profile.
Substitutions on the thiophene ring itself provide another avenue for SAR exploration. Adding substituents to the thiophene can modify its electronic properties and steric profile. For example, studies on N-(thiophen-2-yl) nicotinamide derivatives have explored substitutions on the thiophene ring to optimize fungicidal activity. nih.gov Similarly, research on other thiophene-containing compounds has shown that adding groups like methyl, hydroxyl, or amino can significantly alter antioxidant and antibacterial properties. researchgate.netmdpi.com
| Isomer/Substitution | Description | Potential Impact on Activity |
| Thiophen-2-yl | Attachment at the carbon adjacent to the sulfur atom. | The default isomer for the title compound, defining a specific spatial orientation. |
| Thiophen-3-yl | Attachment at the carbon beta to the sulfur atom. | Alters the geometry and distance between pharmacophoric elements, likely changing the activity profile. |
| Substituted Thiophene | Addition of functional groups (e.g., methyl, chloro) to the thiophene ring. | Modifies electronic and steric properties, allowing for fine-tuning of biological activity. |
This table outlines the structural differences and potential biological implications of thiophene positional isomerism and substitution.
Correlation between Electronic and Steric Parameters and Molecular Activities
The biological activity of this compound derivatives is quantitatively linked to their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate these physicochemical parameters with changes in activity. researchgate.netnih.gov
Electronic Parameters: These properties describe how the distribution of electrons in the molecule affects its interactions.
Lipophilicity (π or ClogP): This parameter is crucial for a drug's ability to cross cell membranes. For nicotinic acid derivatives, lipophilic substituents can contribute to receptor affinity. researchgate.netubaya.ac.id
Hammett Constant (σ): This constant quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. It influences the acidity (pKa) of the molecule and the strength of electrostatic interactions with a target. researchgate.netubaya.ac.id In some QSAR models of nicotinic analogs, however, electronic effects alone did not fully account for variations in affinity. researchgate.net
Steric Parameters: These parameters relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site.
Molar Refractivity (MR) or Molar Volume: These parameters represent the volume of a substituent. Studies on nicotine analogs have shown that while lipophilicity is important, affinity is further modulated by the steric size of the substituent, with increased size sometimes leading to decreased affinity due to steric hindrance. researchgate.netacs.org
Tolman Cone Angle: Used primarily for ligands in organometallic chemistry, this parameter measures the solid angle occupied by a ligand at the metal center, providing a precise measure of steric bulk. rsc.org The principle of quantifying steric bulk is broadly applicable in drug design.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more sophisticated analysis by generating 3D contour maps that visualize where steric bulk and specific electrostatic charges are favorable or unfavorable for activity. nih.govacs.org For example, a CoMFA study on piperazine (B1678402) derivatives targeting a nicotinic receptor showed that electrostatic contributions were more significant than steric ones (66.14% vs 13.84%). nih.gov Such models are invaluable for predicting the activity of newly designed molecules.
| Parameter Type | Specific Parameter | Influence on Molecular Activity |
| Electronic | Lipophilicity (π) | Affects membrane penetration and hydrophobic interactions with the receptor. |
| Hammett Constant (σ) | Modulates electronic distribution, pKa, and electrostatic interactions. | |
| Steric | Molar Volume/Refractivity | Determines the fit within the binding pocket; larger groups can cause steric clashes. |
| 3D-QSAR Fields | Provides a detailed 3D map of favorable/unfavorable steric and electrostatic regions. |
This table summarizes key physicochemical parameters and their general influence on the activity of drug molecules.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design principles are essential for discovering and optimizing active compounds. nih.gov This approach relies on the knowledge of other molecules that bind to the same target to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary for biological activity. mdpi.com
For compounds related to this compound, which interact with nicotinic systems, the classic nicotinic agonist pharmacophore is a relevant starting point. This model, developed over decades, consists of two key features:
A cationic center: Typically a protonated nitrogen, which engages in a cation-π interaction with an aromatic amino acid residue (like tryptophan) in the receptor binding site. pnas.orgresearchgate.net
A hydrogen bond acceptor: An electronegative atom (like the pyridine nitrogen in nicotine) that forms a crucial hydrogen bond with a donor group on the receptor, often a backbone NH group. pnas.orgresearchgate.net
Pharmacophore models can be more complex and specific to a particular receptor subtype. For instance, a unique pharmacophore has been proposed for drugs targeting the α4α4 binding site of the (α4)3(β2)2 nicotinic acetylcholine (B1216132) receptor, which includes additional features beyond the classic two-point model to account for selectivity. nih.govnih.gov
Once a pharmacophore model is established, it can be used for several drug design applications:
Virtual Screening: Searching large chemical databases to identify new compounds that match the pharmacophore's features.
Lead Optimization: Guiding the modification of an existing active molecule (like this compound) to better fit the pharmacophore model and improve its activity and selectivity. mdpi.com
3D-QSAR: Aligning a series of active compounds based on the pharmacophore model is a crucial step in developing robust 3D-QSAR models. mdpi.com
These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thus reducing time and cost. nih.gov
Mechanistic Insights into the Reactivity and Interactions of 2 Hydroxy 5 Thiophen 2 Yl Nicotinic Acid
Mechanistic Pathways of Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of chemical reactivity in 2-Hydroxy-5-(thiophen-2-YL)nicotinic acid, undergoing transformations typical of this functional group. The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the acyl group. Generally, acyl substitution reactions proceed by converting more reactive derivatives (higher energy) into less reactive ones (lower energy). libretexts.org The relative reactivity follows the order: acyl phosphates > thioesters > carboxylic acids and esters > amides > carboxylates. libretexts.org
Key transformations involving the carboxylic acid moiety of nicotinic acid derivatives include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. This reaction is crucial for creating derivatives with altered solubility and pharmacokinetic properties.
Amide Formation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), leads to the formation of amides. This transformation is fundamental in the synthesis of many biologically active molecules. jst.go.jpmdpi.com For instance, the synthesis of various N-(thiophen-2-yl) nicotinamide (B372718) derivatives involves converting a substituted nicotinic acid into an acyl chloride, which then reacts with a substituted thiophen-2-amine to form the desired amide. mdpi.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Decarboxylation: While generally requiring harsh conditions, decarboxylation can occur, especially in enzymatic reactions. For example, the enzyme NicC transforms 6-hydroxy-nicotinic acid to 2,5-dihydroxypyridine (B106003) through oxidative decarboxylation. nih.gov
The electronic properties of the pyridine (B92270) and thiophene (B33073) rings, along with the hydroxyl group, modulate the reactivity of the carboxylic acid. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Molecular Mechanisms of Interaction with Biological Targets
Methylene Tetrahydrofolate Reductase (MTHFR): MTHFR is a critical enzyme in the folate and methionine cycles, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.orgnih.gov This product is essential for the remethylation of homocysteine to methionine. wikipedia.org The activity of MTHFR is allosterically inhibited by S-adenosylmethionine (SAM). wikipedia.orgmdpi.com While direct inhibition of MTHFR by this compound is not extensively documented, compounds that interfere with the folate pathway can act as inhibitors. The structural features of the compound, particularly the carboxylic acid and heterocyclic rings, could potentially interact with the enzyme's active site or allosteric sites. For instance, analogs of the substrate or product can act as competitive inhibitors.
Cyclooxygenase-2 (COX-2): COX enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.govsemanticscholar.org Nicotinic acid derivatives have been identified as effective COX-2 inhibitors. dovepress.com The inhibitory mechanism of acidic NSAIDs often involves the interaction of their carboxylate group with key residues in the COX active site.
Two primary binding modes for acidic inhibitors have been identified:
Salt Bridge Formation: The carboxylate group forms an ionic bond with Arginine-120 at the mouth of the active site. nih.govnih.gov
Hydrogen Bonding with Tyr-385 and Ser-530: In an alternative, inverted conformation, the carboxylate group can form hydrogen bonds with Tyrosine-385 and Serine-530 deeper within the active site. nih.govresearchgate.net This binding mode has been demonstrated for the drug diclofenac. nih.gov
For this compound, the carboxylic acid group is the key pharmacophore for COX inhibition. It is hypothesized that it can bind to the COX-2 active site in a manner similar to other acidic NSAIDs, potentially interacting with Arg-120 or the Tyr-385/Ser-530 dyad to block substrate access. nih.govresearchgate.net The thiophene and pyridine rings can further stabilize this binding through hydrophobic and van der Waals interactions with the hydrophobic channel of the enzyme.
| Enzyme | General Function | Potential Inhibition Mechanism by this compound | Key Interacting Moieties |
|---|---|---|---|
| Methylene Tetrahydrofolate Reductase (MTHFR) | Catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.org | Competitive or allosteric inhibition, mimicking substrate or interacting with regulatory sites. | Carboxylic acid, Pyridine ring |
| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to prostaglandins, mediating inflammation. nih.gov | Competitive inhibition by blocking the active site channel. Interaction with key amino acid residues like Arg-120, Tyr-385, and Ser-530. nih.govresearchgate.net | Carboxylic acid (forms salt bridge or H-bonds), Thiophene and Pyridine rings (hydrophobic interactions). |
Nicotinic acid and its derivatives are known to possess antimicrobial properties. drugs.comnih.govresearchgate.netresearchgate.net Their mechanism of action often involves the inhibition of essential metabolic pathways within microbial cells. Nicotinic acid derivatives are recognized as highly specific antibacterial agents, particularly effective against Mycobacterium, where they are thought to function by inhibiting peptide synthesis. drugs.com
The proposed mechanisms for the antimicrobial activity of this compound and related compounds include:
Enzyme Inhibition: The compound may act as an inhibitor for vital microbial enzymes. For instance, thiophene derivatives have been shown to be mechanism-based inactivators of cytochrome P-450 enzymes. nih.gov This inactivation often involves the metabolic activation of the thiophene ring to an electrophilic intermediate (like a thiophene sulfoxide) which then covalently binds to a nucleophilic residue in the enzyme's active site. nih.gov
Disruption of Cell Membranes: The lipophilic nature of the thiophene ring combined with the polar groups (hydroxyl and carboxyl) could allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and function.
Chelation of Essential Metal Ions: The molecule can form complexes with metal ions that are essential for microbial enzyme function, thereby inactivating them. nih.gov
The presence of the thiophene moiety is significant, as many thiophene-containing compounds exhibit a broad spectrum of antimicrobial activities.
Phenolic compounds, such as this compound, are effective antioxidants and free radical scavengers. jst.go.jpnih.govoup.com The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. oup.com This process can occur through several distinct mechanistic pathways:
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic compound (ArOH) transfers its hydrogen atom to a radical (R•). The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond. mdpi.com ArOH + R• → ArO• + RH
Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted transfer of a proton and an electron in a single kinetic step. jst.go.jpnih.govmdpi.com It is a crucial pathway for scavenging superoxide (B77818) radicals (O₂•⁻). jst.go.jpnih.gov The phenolic compound reacts with the radical, transferring a proton and an electron simultaneously to yield a stable product and the phenoxyl radical.
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step pathway that is favored in polar, protic solvents. The phenolic compound first deprotonates to form a phenoxide anion (ArO⁻), which then transfers an electron to the free radical. oup.com
ArOH ⇌ ArO⁻ + H⁺ (Proton Loss)
ArO⁻ + R• → ArO• + R⁻ (Electron Transfer)
The antioxidant potential of this compound is primarily attributed to the hydroxyl group on the pyridine ring. The stability of the resulting phenoxyl radical is enhanced by resonance delocalization across both the pyridine and thiophene ring systems, making the initial hydrogen or electron donation more favorable.
Coordination Chemistry and Metal Complexation Mechanisms
This compound possesses multiple potential coordination sites, making it an effective ligand for complexing with various metal ions. The key sites for metal binding are the nitrogen atom of the pyridine ring and the oxygen atoms of the deprotonated carboxylate and hydroxyl groups. orientjchem.orgnorthampton.ac.uk These electron-donating groups can form stable chelate rings with metal ions.
The mechanism of complexation typically involves the displacement of solvent molecules from the metal's coordination sphere by the ligand. Nicotinic acid and its derivatives are known to form complexes with a wide range of metal ions, including Cu(II), Zn(II), Mn(II), Cr(III), and others. orientjchem.orgnih.gov
Coordination Modes: Depending on the metal ion, pH, and reaction conditions, the ligand can act as:
Monodentate Ligand: Coordination occurs solely through the pyridine nitrogen atom or one of the carboxylate oxygen atoms. northampton.ac.ukimedpub.com Studies on nicotine (B1678760) complexes show coordination primarily through the pyridine nitrogen. imedpub.com
Bidentate Ligand: The ligand forms a chelate ring by coordinating through both the pyridine nitrogen and an oxygen atom from the adjacent hydroxyl or carboxylate group. This mode of binding is common and leads to enhanced complex stability.
The formation of these metal complexes can have significant biological implications. For example, copper complexes of nicotinic acid have been shown to exhibit superoxide dismutase (SOD) mimetic activity, suggesting a role in antioxidant defense. nih.govnih.gov The complexation can also be a mechanism for antimicrobial activity by sequestering essential metal ions from microbes. nih.gov
| Potential Metal Ions | Coordination Sites on Ligand | Potential Coordination Mode | Resulting Complex Properties |
|---|---|---|---|
| Cu(II), Zn(II), Mn(II), Cr(III) | Pyridine Nitrogen, Carboxylate Oxygen, Hydroxyl Oxygen | Monodentate or Bidentate (Chelation) | Enhanced stability, altered redox potential, potential SOD mimetic or antimicrobial activity. nih.govorientjchem.org |
Surface Chemistry and Corrosion Inhibition Mechanisms
Heterocyclic organic compounds containing nitrogen, sulfur, and oxygen atoms are widely recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. aspur.rsekb.egrsc.orgchimicatechnoacta.ru this compound contains all these elements (N in the pyridine ring, S in the thiophene ring, and O in the hydroxyl and carboxyl groups), making it a strong candidate for corrosion inhibition.
The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. aspur.rsnih.govresearchgate.net This adsorption can occur through two main pathways:
Physisorption (Physical Adsorption): This involves weak electrostatic interactions, such as van der Waals forces or dipole-dipole interactions, between the inhibitor molecule and the charged metal surface. nih.gov In acidic solutions, the pyridine nitrogen can become protonated, and the resulting cation can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻). ekb.eg
Chemisorption (Chemical Adsorption): This involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal. aspur.rs It occurs through the sharing of lone pair electrons from the heteroatoms (N, S, O) or π-electrons from the aromatic rings with the vacant d-orbitals of the metal atoms (e.g., iron). ekb.egnih.govresearchgate.net This process effectively blocks the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. nih.govmdpi.combohrium.com
The effectiveness of this compound as a corrosion inhibitor is therefore dependent on its ability to form a stable, dense, and strongly adsorbed film on the metal surface. The presence of multiple heteroatoms and aromatic rings allows for strong adsorption through multiple active centers, leading to high inhibition efficiency. rsc.org
Emerging Research Directions and Potential Advanced Applications of 2 Hydroxy 5 Thiophen 2 Yl Nicotinic Acid
Development as Novel Antimicrobial Agents
The hybridization of nicotinic acid and thiophene (B33073) rings into a single molecular entity presents a compelling strategy for the development of new antimicrobial agents. Both nicotinic acid and thiophene derivatives have independently demonstrated significant biological activities, and their combination could lead to synergistic effects or novel mechanisms of action to combat drug-resistant pathogens. ijcrcps.commdpi.com
Research into structurally related compounds has provided a strong foundation for this direction. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been synthesized and shown to possess excellent fungicidal activity, particularly against cucumber downy mildew. mdpi.comnih.gov Certain compounds in this class, such as 4a (EC₅₀ = 4.69 mg/L) and 4f (EC₅₀ = 1.96 mg/L), displayed higher efficacy than commercial fungicides like diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). nih.gov
In the antibacterial domain, derivatives of nicotinic acid have shown promising activity against various bacterial strains. nih.gov For example, Schiff bases of nicotinic acid have been screened against microbes, with some showing high binding affinity for bacterial proteins from E. coli. nih.gov Similarly, chalcones and pyrazoline derivatives incorporating a thiophene ring have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. ijcrcps.comresearchgate.netsciencescholar.us The results indicate that specific substitutions on the thiophene and associated rings can yield compounds with moderate to excellent inhibitory responses. ijcrcps.comresearchgate.net
These findings suggest that 2-Hydroxy-5-(thiophen-2-yl)nicotinic acid is a valuable scaffold. Future research would involve synthesizing a library of derivatives—such as esters, amides, and hydrazones—and screening them against a broad panel of clinically relevant bacteria and fungi, including resistant strains like MRSA. nih.gov
Table 1: Antimicrobial Activity of Structurally Related Compounds This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-(thiophen-2-yl) Nicotinamide Derivatives | Pseudoperonospora cubensis (fungus) | Compound 4f (EC₅₀ = 1.96 mg/L) showed superior fungicidal activity compared to commercial agents. | nih.gov |
| Nicotinic Acid Acylhydrazones | Gram-positive bacteria (S. epidermidis, S. aureus MRSA) | Promising activity with MIC values as low as 1.95–7.81 µg/mL. | nih.gov |
| 3-(thiophen-2-yl)-Pyrazoline Derivatives | S. aureus, E. coli, C. albicans | Some derivatives showed a significant zone of inhibition against all tested microbes. | ijcrcps.comresearchgate.net |
| Thiophene-based Chalcones | Staphylococcus aureus, Candida albicans | Exhibited good to moderate inhibition at concentrations of 7.5-10 mg/ml. | sciencescholar.us |
Exploration in Anticancer Research
The structural motifs within this compound are prevalent in many compounds investigated for anticancer properties. The combination of a pyridine (B92270) nucleus, often found in kinase inhibitors, with a thiophene ring, a bioisostere of benzene (B151609) present in many pharmaceuticals, makes this compound a candidate for oncological research. mdpi.com
Studies on related molecular frameworks support this potential. For example, novel nicotinic acid-based derivatives have been designed as cytotoxic agents that selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov One such compound demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.068 μM) and exhibited significant cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines. nih.gov
Furthermore, various thiophene derivatives have shown promising cytotoxic effects. semanticscholar.org Chalcones derived from 2-acetyl thiophene, for instance, induced apoptosis in human colon adenocarcinoma cells (HT-29). nih.gov Specifically, compounds with bromo and nitro substitutions on the phenyl ring demonstrated the highest cytotoxicity. nih.gov Other research has focused on thiophenyl thiazolyl-pyridine hybrids, which displayed excellent anticancer activities against lung cancer cell lines (A549) by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com The exploration of novel chalcones featuring a thiophene-pyrazole hybrid structure has also yielded compounds with significant activity against liver (HepG2) and lung (A549) cancer cell lines. researchgate.net
Future investigation into this compound would involve evaluating its cytotoxicity against a diverse panel of human cancer cell lines. Mechanistic studies could explore its potential to inhibit key cancer-related enzymes like kinases or to induce apoptosis.
Table 2: Cytotoxic Activity of Structurally Related Compounds This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Cancer Cell Line(s) | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nicotinic Acid Derivatives | HCT-15 (Colon), PC-3 (Prostate) | VEGFR-2 Inhibition | IC₅₀ value of 0.068 μM against VEGFR-2. | nih.gov |
| Thiophene-based Chloroacetamides | HepG2 (Liver), MCF-7 (Breast) | Cytotoxicity | IC₅₀ values close to the standard drug Sorafenib. | semanticscholar.org |
| Thiophene-based Chalcones | HT-29 (Colon) | Apoptosis Induction | Demonstrated high cytotoxicity and induced apoptosis. | nih.gov |
| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | EGFR Tyrosine Kinase Inhibition | Potent anticancer activity against lung carcinoma. | mdpi.com |
| Thiophene-Pyrazole Hybrid Chalcones | A549 (Lung), HepG2 (Liver) | Cytotoxicity | Compound 7g showed IC₅₀ of 27.7 µg/ml (A549) and 26.6 µg/ml (HepG2). | researchgate.net |
Design of Anti-inflammatory Agents with Specific Target Modulation
Nicotinic acid itself is known to possess anti-inflammatory properties, which are mediated through specific molecular targets. wikipedia.orgnih.gov These effects are largely attributed to its action as an agonist for the GPR109A receptor (also known as Hydroxycarboxylic Acid Receptor 2), which is expressed on immune cells like monocytes and macrophages, as well as on adipocytes. nih.govdrugbank.com
Activation of GPR109A by nicotinic acid has been shown to suppress the secretion of proinflammatory mediators. In lipopolysaccharide (LPS)-activated human monocytes, nicotinic acid significantly reduced the release of TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This anti-inflammatory action occurs through the inhibition of the NF-κB signaling pathway. nih.gov Furthermore, in adipocytes, nicotinic acid can blunt the inflammatory response resulting from hypoxia by reducing the expression of hypoxia-inducible factor-1 alpha (HIF-1α) while increasing the expression of peroxisome proliferator-activated receptors (PPARs). nih.gov
The presence of the nicotinic acid core in this compound strongly suggests its potential as a scaffold for novel anti-inflammatory agents. The thiophene substituent could be modified to fine-tune the molecule's affinity and selectivity for the GPR109A receptor or to engage with other inflammatory targets. Research in this area would focus on synthesizing analogs and assessing their ability to modulate GPR109A signaling and inhibit the production of inflammatory cytokines in cellular models of inflammation.
Materials Science Applications (e.g., Non-Linear Optical Materials, Sensor Development)
The conjugated π-system encompassing the thiophene and pyridine rings, along with the presence of electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups, makes this compound an interesting candidate for materials science applications, particularly in optics and sensor technology.
Non-Linear Optical (NLO) Materials: Molecules with significant charge asymmetry and polarizability can exhibit NLO properties, which are crucial for applications in optical communications, data storage, and laser technology. Thiophene-containing compounds are widely studied for this purpose due to the electron-rich nature of the thiophene ring, which facilitates intramolecular charge transfer. nih.govresearchgate.net Research on various organic molecules containing thiophene has demonstrated their potential as efficient NLO materials. researchgate.netuobasrah.edu.iq The specific structure of this compound, featuring a donor-π-acceptor (D-π-A) system, is a classic design for enhancing second- and third-order optical nonlinearities. Future work could involve computational modeling (DFT) to predict its hyperpolarizability and experimental verification using techniques like the Z-scan method. uobasrah.edu.iq
Sensor Development: The multiple heteroatoms (N, O, S) in this compound provide potential coordination sites for metal ions. This characteristic suggests its utility as a building block for chemosensors. Upon binding with a specific analyte, a change in the molecule's photophysical properties, such as fluorescence or color, could be triggered. For example, frameworks based on 2-(2-hydroxyphenyl)-1H-benzimidazole have been developed as fluorescence sensors for boronic acids. mdpi.com By modifying the thiophene or pyridine moieties, sensors with high selectivity and sensitivity for specific environmental toxins or biologically important ions could be designed.
Role as Versatile Building Blocks and Intermediates in Advanced Organic Synthesis
Beyond its direct applications, this compound is a highly functionalized and versatile building block for advanced organic synthesis. researchgate.netmdpi.com Its structure contains several reactive handles that can be selectively manipulated to construct more complex molecular architectures.
The carboxylic acid group is a key functional group that can be readily converted into a wide range of derivatives, including esters, amides, acid chlorides, and hydrazides. bg.ac.rs This allows for its conjugation to other molecules of interest, such as peptides, polymers, or other pharmacophores. The synthesis of N-(thiophen-2-yl) nicotinamide fungicides from a substituted nicotinic acid precursor is a prime example of this utility. mdpi.comnih.gov
The hydroxyl group on the pyridine ring can participate in etherification reactions. Furthermore, the pyridine nitrogen can be alkylated or oxidized. The thiophene and pyridine rings themselves are amenable to further functionalization through electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of additional substituents to modulate the molecule's properties. This chemical versatility makes this compound a valuable intermediate for creating libraries of complex heterocyclic compounds for drug discovery and materials science. mdpi.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-5-(thiophen-2-YL)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : A practical approach involves coupling thiophene derivatives with nicotinic acid precursors. For example, hydrazide intermediates can be synthesized via condensation reactions, as demonstrated in the preparation of oxadiazole derivatives (e.g., using 6-(trifluoromethyl)nicotinic acid and thiophene-carbohydrazide) . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (e.g., methanol for purification), and temperature control (e.g., ice-cold washing to isolate products). Yield improvements may require catalytic systems (e.g., aluminum oxide) or stepwise purification via column chromatography .
Q. How should researchers characterize the structural and purity properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Full structural characterization requires multi-technique validation:
- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, IR for functional group identification (e.g., -OH, -COOH stretches), and mass spectrometry for molecular weight verification .
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with software like Mercury CSD 2.0 for structure refinement, void visualization, and packing pattern analysis . For polymorphic forms, compare experimental data with Cambridge Structural Database entries to resolve ambiguities .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic structure and reactivity of this compound?
Q. How can discrepancies between theoretical calculations and experimental data (e.g., NMR shifts, reaction yields) be systematically analyzed?
- Methodological Answer : Address contradictions through iterative validation:
- NMR Shifts : Compare DFT-calculated chemical shifts (using Gaussian or ORCA) with experimental values. Adjust solvent models (e.g., PCM for polar solvents) to improve accuracy .
- Reaction Yields : Re-examine computational assumptions (e.g., transition-state barriers) using sensitivity analysis. For example, stochastic differential equations (SDEs) can model population-level variability in reaction kinetics, as applied in pharmacokinetic studies of nicotinic acid derivatives .
Safety and Handling in Research Context
Q. What safety protocols are critical when handling thiophene-containing nicotinic acid derivatives during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulate control .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H332 hazard) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via approved waste facilities .
- Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
